molecular formula C11H11F3N2O2 B6142830 3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one CAS No. 192318-32-4

3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one

Cat. No. B6142830
M. Wt: 260.21 g/mol
InChI Key: PTBTWPGLOSJWMS-UHFFFAOYSA-N
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Patent
US05705456

Procedure details

A stirred solution of crude 3-azido-1-(3-trifluoromethoxyphenyl)-2-pyrrolidinone (3.50 g) in 1,3-propanedithiol (10 ml) was treated with triethylamine (4 ml). The solution was stirred for 16 hours then poured into water. The resultant mixture was extracted with diethyl ether (x3), the combined ether extracts washed with brine and dried (MgSO4). Evaporation of the solvent under reduced pressure left a yellow oil which was separated by chromatography on silica-gel, eluting with ethyl acetate followed by a 1:1 mixture of ethyl acetate and methanol, to give the sub-title compound as a clear solid (2.24 g).
Name
3-azido-1-(3-trifluoromethoxyphenyl)-2-pyrrolidinone
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:8][CH2:7][N:6]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([O:15][C:16]([F:19])([F:18])[F:17])[CH:10]=2)[C:5]1=[O:20])=[N+]=[N-].C(N(CC)CC)C.O>C(S)CCS>[NH2:1][CH:4]1[CH2:8][CH2:7][N:6]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([O:15][C:16]([F:17])([F:18])[F:19])[CH:10]=2)[C:5]1=[O:20]

Inputs

Step One
Name
3-azido-1-(3-trifluoromethoxyphenyl)-2-pyrrolidinone
Quantity
3.5 g
Type
reactant
Smiles
N(=[N+]=[N-])C1C(N(CC1)C1=CC(=CC=C1)OC(F)(F)F)=O
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(CCS)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted with diethyl ether (x3)
WASH
Type
WASH
Details
the combined ether extracts washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure
WAIT
Type
WAIT
Details
left a yellow oil which
CUSTOM
Type
CUSTOM
Details
was separated by chromatography on silica-gel
WASH
Type
WASH
Details
eluting with ethyl acetate
ADDITION
Type
ADDITION
Details
followed by a 1:1 mixture of ethyl acetate and methanol

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1C(N(CC1)C1=CC(=CC=C1)OC(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.24 g
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.